molecular formula C9H12N2 B12848608 (S)-cyclopropyl(pyridin-4-yl)methanamine

(S)-cyclopropyl(pyridin-4-yl)methanamine

Cat. No.: B12848608
M. Wt: 148.20 g/mol
InChI Key: RCNXRRXXFSTRFI-VIFPVBQESA-N
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Description

(S)-cyclopropyl(pyridin-4-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by chiral resolution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated derivatives, substituted pyridines.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The pyridin-4-yl moiety can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-cyclopropyl(pyridin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile building block in synthetic chemistry and its specificity in biological applications .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(S)-cyclopropyl(pyridin-4-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2/t9-/m0/s1

InChI Key

RCNXRRXXFSTRFI-VIFPVBQESA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=NC=C2)N

Canonical SMILES

C1CC1C(C2=CC=NC=C2)N

Origin of Product

United States

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